Tetrabenazine (+)- Tetrabenazine (+)- Tetrabenazine ((+)-) is a reversible inhibitor of vesicular monoamine transporter 2 (VMAT-2), inhibits transport by VMAT2 with 10-fold greater potency than transport by VMAT1.target: VMAT-2In vitro: Tetrabenazine ((+)-) inhibit the activity of the transporter but appear to interact differently with the protein. [2] Tetrabenazine ((+)-) inhibits reserpine binding to the transporter, suggesting that the sites may interact in an allosteric manner. [1]In vivo: 0.9% saline (80%) and dimethylsulfoxide (DMSO) (20%). Tetrabenazine ((+)-) blocks dopamine (DA) storage and depletes striatal DA; Tetrabenazine ((+)-) was shown to induce tremulous jaw movements (TJMs) in rats and mice. The reference dose for administration is 2.0 mg/kg.[2]
Brand Name: Vulcanchem
CAS No.: 1026016-83-0
VCID: VC0001504
InChI: InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1
SMILES: CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol

Tetrabenazine (+)-

CAS No.: 1026016-83-0

Inhibitors

VCID: VC0001504

Molecular Formula: C19H27NO3

Molecular Weight: 317.4 g/mol

Tetrabenazine (+)- - 1026016-83-0

CAS No. 1026016-83-0
Product Name Tetrabenazine (+)-
Molecular Formula C19H27NO3
Molecular Weight 317.4 g/mol
IUPAC Name (3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Standard InChI InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1
Standard InChIKey MKJIEFSOBYUXJB-GDBMZVCRSA-N
Isomeric SMILES CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2CC1=O)OC)OC
SMILES CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Canonical SMILES CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Description Tetrabenazine ((+)-) is a reversible inhibitor of vesicular monoamine transporter 2 (VMAT-2), inhibits transport by VMAT2 with 10-fold greater potency than transport by VMAT1.target: VMAT-2In vitro: Tetrabenazine ((+)-) inhibit the activity of the transporter but appear to interact differently with the protein. [2] Tetrabenazine ((+)-) inhibits reserpine binding to the transporter, suggesting that the sites may interact in an allosteric manner. [1]In vivo: 0.9% saline (80%) and dimethylsulfoxide (DMSO) (20%). Tetrabenazine ((+)-) blocks dopamine (DA) storage and depletes striatal DA; Tetrabenazine ((+)-) was shown to induce tremulous jaw movements (TJMs) in rats and mice. The reference dose for administration is 2.0 mg/kg.[2]
Reference [1]. Podurgiel SJ et al. The MAO-B inhibitor deprenyl reduces the oral tremor and the dopamine depletion induced by the VMAT-2 inhibitor tetrabenazine. Behav Brain Res. 2016 Feb 1;298(Pt B):188-91.
[2]. Peter D et al. Chimeric vesicular monoamine transporters identify structural domains that influence substrate affinity and sensitivity to tetrabenazine. J Biol Chem. 1996 Feb 9;271(6):2979-86.
PubChem Compound 667453
Last Modified Nov 11 2021
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